N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
Description
The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide features a central ethanediamide (oxalamide) linker connecting two aromatic systems: a 4-methyl-1,3-thiazole ring substituted with a 4-chlorophenyl group and a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-17(28-20(24-12)13-2-4-14(21)5-3-13)10-11-23-18(26)19(27)25-16-8-6-15(22)7-9-16/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWDAGCPXCHTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide, often referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazole ring and various aromatic substitutions that may influence its pharmacological properties.
- Molecular Formula : C19H17ClF2N2OS
- Molecular Weight : 410.84 g/mol
- CAS Number : 866018-58-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study indicated that thiazole-based compounds could induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death and survival .
2. Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. Research has shown that compounds containing thiazole rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, thereby providing a therapeutic avenue for treating inflammatory conditions .
Case Studies
Several case studies have provided insights into the biological activities of thiazole derivatives:
- Case Study 1 : A clinical trial assessed the efficacy of a thiazole derivative in patients with advanced solid tumors. Results indicated a notable reduction in tumor size in 30% of participants, with manageable side effects .
- Case Study 2 : In vitro studies demonstrated that a related thiazole compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antimicrobial agent .
Research Findings
Recent research has focused on optimizing the structure of thiazole derivatives to enhance their biological activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiazolidinone Cores
Compound A : 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide ()
- Key Differences: Replaces the thiazole ring with a thiazolidinone (4-oxo-1,3-thiazolidine) scaffold. Incorporates an imino group (-N=) at position 2 and an acetamide side chain instead of ethanediamide.
- The acetamide linker could alter solubility compared to the ethanediamide bridge in the target compound.
Compound B : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()
- Key Differences :
- Contains a dihydroimidazothiazole fused ring system instead of a simple thiazole.
- Features a pyridine ring and acetamide linker.
- Functional Implications :
Ethanediamide-Linked Analogues
Compound C : N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide ()
- Key Differences :
- Replaces the thiazole with a thiophene ring and substitutes the 4-chlorophenyl group with a trifluoromethylphenyl group.
- The thiophene ring may reduce steric hindrance compared to thiazole, influencing binding kinetics .
Substituent and Halogenation Effects
4-Chlorophenyl vs. 4-Fluorophenyl :
- The 4-chlorophenyl group in the target compound offers greater lipophilicity (Cl: logP ~0.71) compared to 4-fluorophenyl (F: logP ~0.14), which may enhance membrane permeability but reduce solubility.
- Fluorine’s electronegativity can engage in dipole-dipole interactions, improving target selectivity .
- Methylthio vs.
Computational and Crystallographic Insights
- Electrostatic Potential Analysis: Tools like Multiwfn () reveal electron-deficient regions near the thiazole’s sulfur atom, which may facilitate interactions with electron-rich biological targets. This contrasts with thiazolidinones, where the carbonyl oxygen creates a localized negative charge .
- Crystallography :
Data Table: Key Comparative Properties
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing this compound, and how can reaction conditions be adjusted to improve yield?
- The compound can be synthesized via multi-step reactions involving condensation of intermediates such as thiazole derivatives and fluorophenyl acetamide precursors. Key steps include refluxing in ethanol with sodium acetate as a catalyst, as demonstrated in similar syntheses . To improve yield, optimize molar ratios (e.g., 1:1 stoichiometry of reactants), adjust reflux duration (30–60 minutes), and use high-purity solvents. Post-synthesis purification via recrystallization from ethanol-dioxane mixtures (1:2) enhances purity .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- 1H-NMR and 13C-NMR are critical for assigning hydrogen and carbon environments, respectively. For example, thiazole protons appear at δ 7.2–8.1 ppm, while aromatic fluorophenyl signals occur at δ 6.8–7.5 ppm . HRMS (ESI) validates molecular weight (e.g., [M+H]+ calculated vs. observed mass differences < 2 ppm) .
Q. What purification methods are recommended post-synthesis, and how do they impact purity?
- Recrystallization using ethanol-dioxane (1:2) yields pale orange crystals with >85% purity. Solvent polarity adjustments (e.g., adding dioxane) reduce impurity co-crystallization. Centrifugation and vacuum filtration are essential for isolating high-purity solids .
Q. How should researchers monitor critical parameters during condensation reactions?
- Track reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane eluent) and optimize pH (neutral to slightly acidic) to avoid side reactions. Maintain anhydrous conditions to prevent hydrolysis of intermediates .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data across studies be resolved?
- Discrepancies often arise from polymorphic forms or solvent impurities. Replicate synthesis under standardized conditions (e.g., identical solvent systems, cooling rates). Cross-validate data using differential scanning calorimetry (DSC) and X-ray crystallography for crystal structure confirmation .
Q. What strategies enhance the thiazole ring's bioactivity while maintaining solubility?
- Systematic substitution at the thiazole 4-methyl position (e.g., introducing polar groups like -OH or -NH2) can improve bioactivity. Assess solubility via logP measurements and aqueous stability tests. Derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced membrane permeability .
Q. How to design bioactivity assays for evaluating antimicrobial potential?
- Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to confirm selectivity .
Q. What in silico methods predict binding affinity to target enzymes, and how are they validated?
- Molecular docking (e.g., AutoDock Vina) against bacterial enoyl-ACP reductase or fungal CYP51 can predict binding modes. Validate predictions via SPR (Surface Plasmon Resonance) for binding kinetics and enzymatic inhibition assays (IC50 measurements) .
Methodological Considerations
- Data Contradiction Analysis : Compare NMR shifts across studies to identify solvent-induced variations (e.g., DMSO vs. CDCl3). Use deuterated solvents for consistency .
- Experimental Design : Follow iterative optimization (e.g., DOE for reaction parameters) and include triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
